3-Hydroxy-2-pyrrolidinone
Overview
Description
3-Hydroxy-2-pyrrolidinone is a five-membered lactam with the molecular formula C4H7NO2. It is a versatile compound with significant importance in medicinal chemistry and organic synthesis. This compound is known for its biological activities and is used as a building block in the synthesis of various pharmaceuticals and bioactive molecules .
Scientific Research Applications
3-Hydroxy-2-pyrrolidinone has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
3-Hydroxy-2-pyrrolidinone is a versatile compound that interacts with various targets. It is a part of the pyrrolidinone family, which is known for its significant pharmaceutical effects .
Mode of Action
For example, some pyrrolidinone cognition enhancers like piracetam and oxiracetam have unique selectivity for brain areas involved in knowledge acquisition and memory processes .
Biochemical Pathways
Pyrrolidinone derivatives have been found to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is sensitive to moisture , which could potentially affect its bioavailability.
Result of Action
It is known that pyrrolidinone derivatives can exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects . These effects suggest that this compound could potentially influence a variety of molecular and cellular processes.
Action Environment
It is known that the compound is sensitive to moisture , suggesting that environmental humidity could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
3-Hydroxy-2-pyrrolidinone is known to interact with various enzymes, proteins, and other biomolecules. It is used as a potent inhibitor of CDK2/cyclin A . The nature of these interactions is complex and often involves the formation of hydrogen bonds and other non-covalent interactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with key cellular pathways, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-2-pyrrolidinone can be synthesized through several methods. One common method involves the cyclization of γ-hydroxybutyric acid derivatives. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 3-pyrrolin-2-one. This method involves the use of a metal catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-pyrrolidinone undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: 3-Pyrrolin-2-one.
Reduction: 3-Hydroxy-2-pyrrolidine.
Substitution: N-substituted this compound derivatives.
Comparison with Similar Compounds
3-Hydroxy-2-pyrrolidinone can be compared with other similar compounds such as:
Pyrrolidin-2-one: Lacks the hydroxyl group at the 3-position, making it less reactive in certain chemical reactions.
3-Hydroxy-2-pyrrolidine: The fully reduced form of this compound, which lacks the carbonyl group at the 2-position.
3-Pyrrolin-2-one: The oxidized form of this compound, which has a double bond between the 2 and 3 positions.
The presence of the hydroxyl group in this compound enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-hydroxypyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-3-1-2-5-4(3)7/h3,6H,1-2H2,(H,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKGSNOMLIYPSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15166-68-4, 15116-68-4 | |
Record name | 3-Hydroxy-2-pyrrolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HYDROXY-2-PYRROLIDINONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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